Leniolisib

Overview

Description

Leniolisib, sold under the brand name Joenja, is a medication used for the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS) . It is a kinase inhibitor that is taken orally . The most common side effects include headache, sinusitis, and atopic dermatitis . Leniolisib was approved for medical use in the United States in March 2023 . It is the first approved medication for the treatment of activated PI3K delta syndrome .

Molecular Structure Analysis

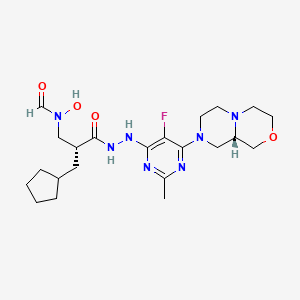

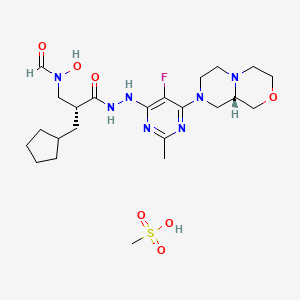

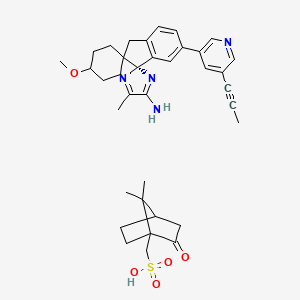

Leniolisib has a molecular formula of C21H25F3N6O2 . The molecular weight of the free base is 450.466 g/mol . The structure of Leniolisib includes a pyrido[4,3-d]pyrimidine core, which is important for its activity .Physical And Chemical Properties Analysis

Leniolisib has a molecular formula of C21H25F3N6O2 and a molecular weight of 450.466 g/mol for the free base . More detailed physical and chemical properties were not found in the search results. For a comprehensive analysis of physical and chemical properties, it is recommended to refer to scientific literature or databases dedicated to such information.Scientific Research Applications

Treatment for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS)

Leniolisib has been approved by the FDA as the first treatment for activated phosphoinositide 3-kinase delta syndrome (APDS) in adult and pediatric patients 12 years of age and older . APDS is a genetic disorder that impairs the immune system, often resulting in low numbers of white blood cells, particularly certain types of B cells and T cells .

Improvement of Immune System Function

Leniolisib has shown effectiveness in correcting the underlying immune defect in patients with APDS. Patients taking Leniolisib saw a reduction in lymph node size and a 37 percent improvement in naïve B cells counts compared to placebo .

Reduction of Lymphadenopathy

Leniolisib has been shown to reduce lymphadenopathy (enlarged lymph nodes), a common symptom in patients with APDS . This is a significant improvement as lymphadenopathy can cause obstruction in the airway and gastrointestinal tract .

Normalization of Immune Cell Subsets

Leniolisib has demonstrated the ability to normalize key immune cell subsets in patients with APDS . This is crucial as it indicates a correction of the immune dysregulation seen in patients with APDS .

Treatment of Recurrent Infections

Patients with APDS often develop recurrent infections, particularly in the sinuses, ears, and respiratory tract . As Leniolisib improves the function of the immune system, it can potentially help in treating these recurrent infections .

Reduction of Risk for Blood Cell Cancers

Patients with APDS are more prone to develop blood cell cancers, like lymphoma . By improving the immune system function and reducing lymphadenopathy, Leniolisib may potentially reduce the risk for blood cell cancers .

Mechanism of Action

Target of Action

Leniolisib, also known under the brand name Joenja, is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) . PI3Kδ is a protein that plays a crucial role in the immune system, particularly in the function and development of B cells and T cells .

Mode of Action

Leniolisib works by selectively inhibiting the PI3Kδ protein . This protein is overactive in a condition known as activated phosphoinositide 3-kinase delta syndrome (APDS), leading to immune dysfunction . By inhibiting PI3Kδ, leniolisib helps normalize immune function .

Biochemical Pathways

Leniolisib inhibits the production of phosphatidylinositol-3-4-5-trisphosphate (PIP3), an important cellular messenger . PIP3 specifically activates AKT (via PDK1) and regulates a multitude of cell functions such as proliferation, differentiation, cytokine production, cell survival, angiogenesis, and metabolism .

Pharmacokinetics

The pharmacokinetics of leniolisib are similar in healthy individuals and patients with APDS . Leniolisib maximum concentration (Cmax) and area under the concentration–time curve (AUC) values increased dose proportionally over a 20–140 mg twice daily dosage range . Leniolisib is extensively metabolized by the liver, primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent .

Result of Action

Leniolisib’s action results in a significant increase in the number of immune response generating B cells and a reduction in the size of lymph nodes . It also leads to a dose-dependent suppression of the PI3Kδ pathway hyperactivation in cell lines overexpressing p110δ mutants and in primary immune cells from patients with APDS .

Action Environment

The efficacy and safety of leniolisib have been evaluated in clinical trials . .

Safety and Hazards

The most common side effects of Leniolisib include headache, sinusitis, and atopic dermatitis . Leniolisib may cause serious side effects. Patients should call their doctor at once if they have liver problems, loss of appetite, nausea, vomiting, stomach pain (upper right side), tiredness, itching, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes) .

Future Directions

As of early 2023, Leniolisib has been approved by the FDA and is in the process of market authorization by the European Medicines Agency (EMA) . Future research may focus on the long-term effects of Leniolisib, its use in combination with other therapies, and its potential applications in treating other conditions.

properties

IUPAC Name |

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKYMZXCGYXLPL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leniolisib | |

CAS RN |

1354690-24-6 | |

| Record name | Leniolisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354690246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leniolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LENIOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L22772Z9CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

A: Leniolisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). [, , ] It binds to the ATP-binding pocket of PI3Kδ, preventing its catalytic activity. [] This inhibition disrupts downstream signaling pathways, primarily the PI3K/AKT pathway, crucial for B cell development, differentiation, and function. [, , ]

A: While the provided abstracts do not explicitly detail Leniolisib's spectroscopic data, its molecular formula is C23H28N6O2 and its molecular weight is 420.5 g/mol. [, ] For detailed spectroscopic information, refer to specialized chemical databases or publications focusing on its structural elucidation.

ANone: The provided research primarily focuses on Leniolisib's biological activity and clinical applications. Information regarding its material compatibility and stability under various conditions is limited in these abstracts.

A: Leniolisib itself doesn't possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting the kinase activity of PI3Kδ. [, ] Its selectivity for PI3Kδ over other PI3K isoforms, such as α, β, and γ, contributes to its targeted therapeutic potential in immune-related disorders. []

ANone: While the provided abstracts do not detail the use of computational chemistry in Leniolisib's development, it is highly probable that such techniques were employed. Structure-guided design, QSAR modeling, and molecular docking simulations are standard practices in drug discovery and optimization.

A: Research leading to Leniolisib's development involved modifying an initial scaffold of 4,6-diaryl quinazolines. [] These modifications, including the introduction of a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core and replacement of a phenyl group with a pyrrolidine-3-amine, aimed to optimize its binding affinity, selectivity for PI3Kδ, and overall drug-like properties. []

ANone: The research primarily focuses on Leniolisib's in vitro and in vivo activity. Information about its stability under various conditions, specific formulation strategies, and methods to enhance its solubility or bioavailability is limited in these abstracts.

A: Leniolisib is an orally bioavailable small molecule. [, , ] Its primary route of elimination is metabolism, with metabolites predominantly excreted in urine and feces. [] It effectively inhibits PI3Kδ activity in vivo, leading to improvements in immune dysregulation and lymphoproliferation. [, , , ] Co-administration with strong CYP3A inhibitors significantly increases its exposure, indicating the involvement of CYP3A enzymes in its metabolism. []

A: Leniolisib demonstrates efficacy in various in vitro and in vivo models. It inhibits immune cell functions in cell-based assays, including B and T cells, neutrophils, and monocytes. [] In animal models, it suppresses antibody production and reduces disease severity in a rat collagen-induced arthritis model. [] Clinical trials in APDS patients show significant reductions in lymphadenopathy, normalization of immune cell subsets, and improvement in clinical symptoms. [, , , , , ]

ANone: The provided research doesn't delve into specific resistance mechanisms to Leniolisib or its cross-resistance with other compounds. Further research is needed to understand the potential for resistance development during long-term treatment.

ANone: The provided research focuses on Leniolisib's systemic effects. Information about specific drug delivery and targeting strategies to enhance its localization to specific tissues or cell types is limited in these abstracts.

A: Several biomarkers are used to assess Leniolisib's efficacy and monitor treatment response. These include the normalization of circulating transitional and naïve B cells, reduction in PD-1+CD4+ and senescent CD57+CD4+ T cells, and decreases in elevated serum IgM and inflammatory markers such as IFNγ, TNF, CXCL13, and CXCL10. [, ]

A: While not explicitly detailed, common analytical techniques likely employed include high-performance liquid chromatography (HPLC) for separation and quantification, potentially coupled with mass spectrometry (LC-MS/MS) for structural identification of Leniolisib and its metabolites. [] 19F-NMR was also used to study its absorption, metabolism, and excretion in a first-in-human study. []

ANone: The provided research primarily focuses on Leniolisib's therapeutic applications. Data regarding its environmental impact, degradation pathways, ecotoxicological effects, and mitigation strategies are not discussed in these abstracts.

ANone: As with any drug under development, Leniolisib's manufacturing and distribution adhere to strict quality control and assurance measures to maintain its identity, purity, strength, and quality throughout its lifecycle. These measures are crucial for ensuring its safety and efficacy.

ANone: The provided research doesn't offer specific details regarding Leniolisib's potential immunogenicity or strategies to mitigate immune responses. Further investigation is needed to understand its long-term immunological effects.

A: While the research doesn't elaborate on specific drug-transporter interactions, it indicates that Leniolisib is primarily metabolized by CYP3A enzymes. [] This suggests that co-administration with strong CYP3A inhibitors or inducers could alter its pharmacokinetic profile, requiring dose adjustments.

A: The provided research primarily focuses on Leniolisib's interaction with CYP3A enzymes. [] Whether it induces or inhibits other drug-metabolizing enzymes requires further investigation to understand potential drug-drug interactions.

ANone: Information regarding Leniolisib's biocompatibility and biodegradability is not a central focus of the provided research. Further studies are needed to assess its long-term effects on biological systems and its environmental fate.

A: While alternative treatments for APDS exist, such as mTOR inhibitors and hematopoietic stem cell transplantation, Leniolisib represents a more targeted approach directly addressing the underlying PI3Kδ hyperactivity. [, , , ] The choice of treatment depends on individual patient factors and requires careful consideration of potential benefits and risks.

ANone: The provided research primarily focuses on Leniolisib's therapeutic potential and does not discuss specific strategies for its recycling or waste management. As with any pharmaceutical, responsible disposal practices and environmental considerations are crucial during its lifecycle.

ANone: Research on Leniolisib utilizes a range of infrastructure and resources, including:

- Genomic sequencing and analysis tools: To identify and characterize genetic mutations in PIK3CD and other related genes associated with APDS. [, ]

- Flow cytometry and cell sorting: To analyze immune cell populations and assess treatment response. [, , ]

- In vitro cell culture models: To study PI3K signaling pathways and assess drug efficacy. [, ]

- Animal models: To investigate disease pathogenesis and evaluate drug efficacy in vivo. []

- Clinical trial infrastructure: To conduct controlled studies and assess drug safety and efficacy in patients with APDS. [, , , , ]

A:

- Discovery of APDS: The identification of activating mutations in PIK3CD as the genetic cause of APDS in 2013 was a critical milestone, paving the way for targeted therapy. [, ]

- Development of Leniolisib: Researchers at Novartis developed Leniolisib as a highly selective inhibitor of PI3Kδ, aiming to address the underlying molecular defect in APDS. []

- Early Clinical Trials: Initial clinical trials demonstrated Leniolisib's efficacy in reducing lymphadenopathy, normalizing immune cell subsets, and improving clinical symptoms in APDS patients. [, , , ]

- FDA Approval: In 2023, Leniolisib received FDA approval for the treatment of APDS in patients aged 12 years and older, marking a significant breakthrough in precision medicine for this rare disease. [, ]

ANone: Research on Leniolisib spans various disciplines, including:

- Immunology: Understanding the role of PI3K signaling in immune cell development, function, and dysregulation. [, , ]

- Genetics: Identifying and characterizing genetic mutations associated with APDS and other inborn errors of immunity. [, ]

- Pharmacology: Developing and optimizing small molecule inhibitors of PI3Kδ with improved potency, selectivity, and pharmacological properties. []

- Clinical Research: Conducting clinical trials to evaluate the safety and efficacy of Leniolisib in patients with APDS. [, , , , , , ]

- Translational Medicine: Bridging the gap between basic science discoveries and clinical applications to develop novel therapies for patients with rare diseases. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)